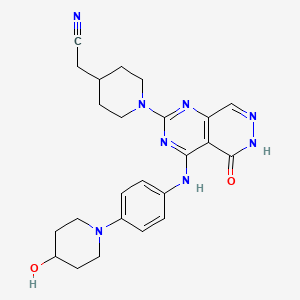
Austrocortirubin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Austrocortirubin is a DNA damage inducer during G0/G1, S, and G2 cell cycle phases via a mechanism unique from other DNA damaging agents.
Applications De Recherche Scientifique
Antimalarial Activity
Austrocortirubin has shown promise in antimalarial research. A study by Choomuenwai et al. (2012) identified (1S,3S)-austrocortirubin as a compound with notable antimalarial activity, exhibiting an inhibitory concentration (IC50) of 1.9 μM against Plasmodium falciparum. This compound, derived from a Cortinarius species fungus, displayed moderate cytotoxicity, suggesting potential for further development as an antimalarial agent (Choomuenwai, Andrews, & Davis, 2012).
Synthesis Studies
Gill, Harte, and Ten (2000) conducted research on the synthesis of (1S,3S)-austrocortirubin, enhancing the understanding of its chemical structure and paving the way for future applications in various fields of medicinal chemistry. This work involved the first synthesis of austrocortirubin in an enantiomerically pure form, which is crucial for its potential therapeutic applications (Gill, Harte, & Ten, 2000).
DNA Damage Induction
In cancer research, (1S,3S)-austrocortirubin has been identified as a compound that induces DNA damage in cancer cells. Wang et al. (2015) found that this compound causes significant DNA damage across various cell cycle phases and prevents cells from reaching mitosis due to extensive DNA damage. This unique mechanism of action differentiates it from other DNA-damaging agents and highlights its potential in cancer therapy (Wang, Islam, Davis, & McAlpine, 2015).
Propriétés
Numéro CAS |
150461-82-8 |
|---|---|
Formule moléculaire |
C16H16O7 |
Poids moléculaire |
320.29 |
Nom IUPAC |
(1S-cis)-1,2,3,4-tetrahydro-1,3,5,8-tetrahydroxy-6-methoxy-3-methyl-9,10-anthracenedione |
InChI |
InChI=1S/C16H16O7/c1-16(22)4-6-10(8(18)5-16)15(21)11-7(17)3-9(23-2)14(20)12(11)13(6)19/h3,8,17-18,20,22H,4-5H2,1-2H3/t8-,16+/m0/s1 |
Clé InChI |
DGBJOTSGQUQQJO-ZKANADHPSA-N |
SMILES |
O=C1C2=C(C(O)=C(OC)C=C2O)C(C3=C1[C@@H](O)C[C@](C)(O)C3)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Austrocortirubin; (1S,3S)-Austrocortirubin; (5S,7S)-Austrocortirubin; (+)-Austrocortirubin; NSC-626307; NSC 626307; NSC626307; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B605608.png)
![4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride](/img/structure/B605613.png)
![(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid](/img/structure/B605614.png)
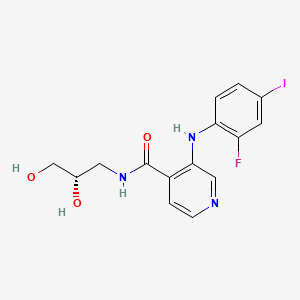
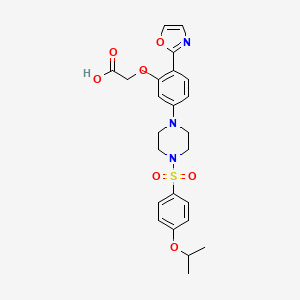
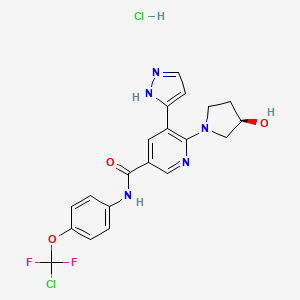



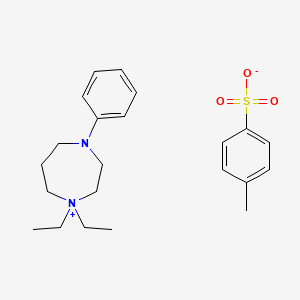
![[4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate;iodide](/img/structure/B605628.png)
